1-Amino-1-(3,5-difluorophenyl)acetone
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Overview
Description
1-Amino-1-(3,5-difluorophenyl)acetone is an organic compound with the molecular formula C9H9F2NO. It is characterized by the presence of an amino group and a difluorophenyl group attached to an acetone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(3,5-difluorophenyl)acetone typically involves the reaction of 3,5-difluoroacetophenone with an appropriate amine under controlled conditions. One common method is the reductive amination of 3,5-difluoroacetophenone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(3,5-difluorophenyl)acetone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of catalysts such as palladium or copper.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Amino-1-(3,5-difluorophenyl)acetone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3,5-difluorophenyl)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-1-(3,4-difluorophenyl)acetone
- 1-Amino-1-(2,5-difluorophenyl)acetone
- 1-Amino-1-(3,5-dichlorophenyl)acetone
Uniqueness
1-Amino-1-(3,5-difluorophenyl)acetone is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H9F2NO |
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Molecular Weight |
185.17 g/mol |
IUPAC Name |
1-amino-1-(3,5-difluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,12H2,1H3 |
InChI Key |
KCJUQLJFTNQHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)F)F)N |
Origin of Product |
United States |
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